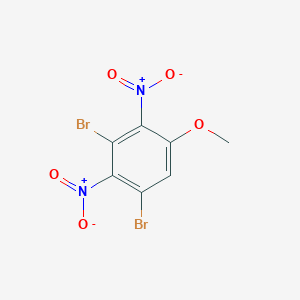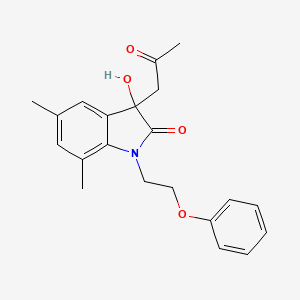
3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(2-phenoxyethyl)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(2-phenoxyethyl)indolin-2-one, also known as L-Indolinone, is a chemical compound with potential applications in scientific research. It is a synthetic indolinone derivative that has been studied for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(2-phenoxyethyl)indolin-2-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression, such as COX-2 and MMP-9. It has also been shown to induce apoptosis in cancer cells and to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(2-phenoxyethyl)indolin-2-one in lab experiments is its potential therapeutic value in the treatment of various diseases. However, one limitation is the lack of knowledge about its mechanism of action and potential side effects.
Zukünftige Richtungen
Future research on 3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(2-phenoxyethyl)indolin-2-one could focus on further elucidating its mechanism of action and potential therapeutic applications. It could also explore the development of new derivatives with improved potency and selectivity for specific disease targets. Additionally, research could focus on the development of new drug delivery systems to improve the efficacy and safety of this compound as a therapeutic agent.
Synthesemethoden
The synthesis of 3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(2-phenoxyethyl)indolin-2-one involves a multi-step process that includes the reaction of 2-acetylcyclohexanone with 2-bromoethyl phenyl ether, followed by the reaction with 3,4-dimethylphenylhydrazine and acetic anhydride. The resulting intermediate is then reacted with ethyl 2-bromoacetate and sodium ethoxide to form the final product.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(2-phenoxyethyl)indolin-2-one has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(2-phenoxyethyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-14-11-15(2)19-18(12-14)21(25,13-16(3)23)20(24)22(19)9-10-26-17-7-5-4-6-8-17/h4-8,11-12,25H,9-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGZZCHEJAQPCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(C(=O)N2CCOC3=CC=CC=C3)(CC(=O)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2951458.png)
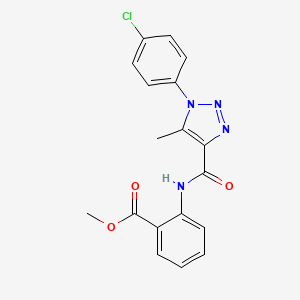



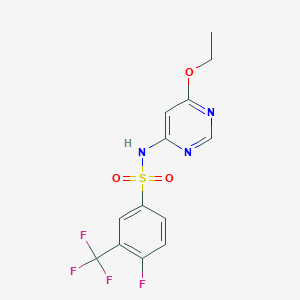

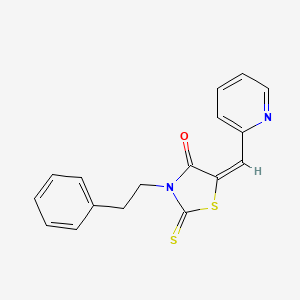
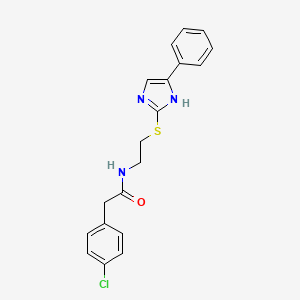
![2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2951473.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-nitrobenzoate](/img/structure/B2951478.png)
